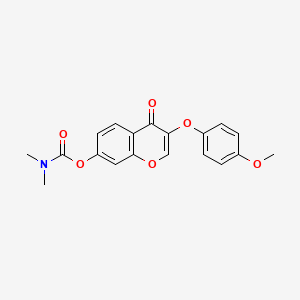
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate” is a complex organic molecule. It likely contains a chromene backbone, which is a common structure in many organic compounds, particularly in bioactive molecules . The methoxyphenoxy and dimethylcarbamate groups attached to the chromene backbone suggest that this compound may have unique properties and potential applications in various fields .
Scientific Research Applications
Pairwise Substitution Effects and Hydrogen Bonds
Research on methoxyphenols, which are structural fragments of "3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate," has highlighted their ability to form strong intermolecular and intramolecular hydrogen bonds. These bonds play a crucial role in the compound's behavior in condensed matter. Thermodynamic properties such as standard molar enthalpies of formation and vaporization enthalpies have been studied, offering insights into the compound's stability and reactivity. These findings are critical for understanding the compound's interactions in biological systems and its potential as a building block in synthetic chemistry (Varfolomeev et al., 2010).
Synthesis and Reactions
Another aspect of research focuses on the synthesis and reactions of similar compounds, which are instrumental in developing new pharmaceuticals and materials. For instance, studies on the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester have provided valuable methodologies for creating novel compounds with potential biological activities (Pimenova et al., 2003).
Biological Activities and Applications
Investigations into the biological activities of compounds structurally related to "3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate" have revealed their potential as chemopreventive and anticancer agents. The study of o-methoxyphenols, for example, shows that their dimerization may significantly enhance their biological efficacy, offering a promising strategy for drug design (Fujisawa et al., 2005).
Catalysis and Synthetic Applications
Research on chromene derivatives has demonstrated their utility in catalysis and synthetic applications. The synthesis of pterocarpan-type heterocycles through oxidative cycloadditions highlights the versatility of chromene derivatives in constructing complex molecular architectures, which is fundamental for the development of new materials and active pharmaceutical ingredients (Mohr et al., 2009).
Antibacterial Activity
The exploration of new derivatives based on chromen-2-one has shown significant antibacterial effects. This research is vital in the ongoing search for novel antibiotics to combat resistant bacterial strains. The synthesis and characterization of new compounds that exhibit high levels of antibacterial activity present a promising avenue for the development of new therapeutic agents (Behrami et al., 2019).
properties
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-20(2)19(22)26-14-8-9-15-16(10-14)24-11-17(18(15)21)25-13-6-4-12(23-3)5-7-13/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWIONXATRHXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


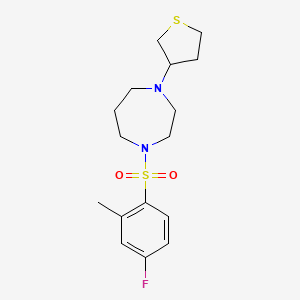
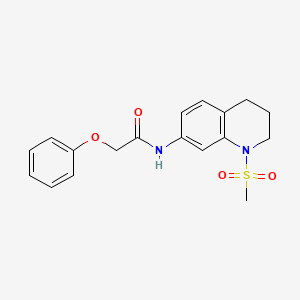
![1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine](/img/structure/B2889384.png)

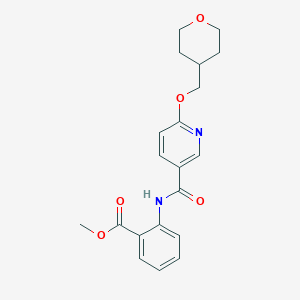
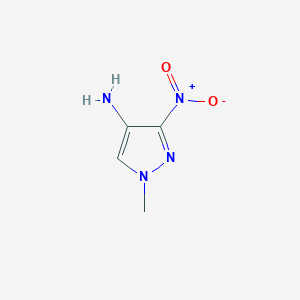

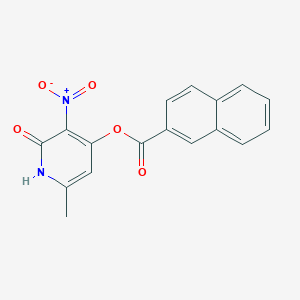
![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2889394.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2889396.png)
amine hydrochloride](/img/structure/B2889397.png)
![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2889398.png)
![3-isopentyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2889400.png)